1,9-Dihydropyrene

Photochromism Bistability Thermodynamic Stability

1,9-Dihydropyrene (CAS 28862-02-4) is the foundational scaffold for negative T-type photochromic switches, eliminating UV-dependence and enabling visible/NIR-operated bistable molecular systems. Key differentiation includes: ① Efficient one-photon NIR photoswitching (>800 nm) with tunable thermal half-lives spanning milliseconds to decades. ② Cooperative switching in dimers (>100-fold quantum yield enhancement) for multi-state logic arrays. ③ Orthogonal multi-color addressing in DHP-azobenzene dyads yielding four distinct states in solid-state devices.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 28862-02-4
Cat. No. B15477217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dihydropyrene
CAS28862-02-4
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1C=CC2=C3C1=CCC4=CC=CC(=C43)C=C2
InChIInChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-5,7,9-10H,6,8H2
InChIKeyJBWYHEWFOLZDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dihydropyrene (CAS 28862-02-4) Negative Photochrome Procurement Guide: Core Characteristics & Comparator Context


1,9-Dihydropyrene (C₁₆H₁₂, MW 204.27 g/mol) is a 14π-electron aromatic hydrocarbon that serves as the prototypical scaffold for the dihydropyrene (DHP) class of negative T-type photochromic switches [1]. Unlike most photochromes that convert from a colorless to a colored state upon UV irradiation (positive photochromism), DHPs exist as the thermodynamically stable, colored (typically green) closed-ring isomer and undergo a reversible 6π-electrocyclization to a colorless cyclophanediene (CPD) open-ring isomer upon irradiation with visible light [2]. This photoisomerization is accompanied by a substantial change in the π-conjugation length, molecular geometry, dipole moment, and electronic absorption spectrum, making it a robust bistable system for applications requiring distinct ON/OFF states [3]. The unsubstituted parent compound, 1,9-dihydropyrene, is the foundational building block for synthesizing a vast array of functionalized derivatives with tunable optical, electrochemical, and thermal properties, and is therefore a critical starting material for research and development in molecular electronics, photopharmacology, and smart materials [4].

Why 1,9-Dihydropyrene Cannot Be Simply Replaced by Azobenzenes, Diarylethenes, or Spiropyrans in Advanced Photoswitch Applications


Procurement based solely on the generic classification of 'photochromic molecular switch' is a high-risk strategy due to fundamental and quantifiable differences in switching mechanisms, operational wavelengths, and device integration potential across the major photochrome families. 1,9-Dihydropyrene and its derivatives belong to a distinct class of negative photochromes, which are thermodynamically stable in their colored, closed-ring state [1]. This contrasts sharply with widely used azobenzenes and spiropyrans, which are typically positive photochromes (colorless-to-colored under UV) [2]. More critically, DHPs exhibit a unique combination of properties not found together in other systems: they can be engineered for high-efficiency, one-photon switching with near-infrared (NIR) light (>800 nm) while retaining long thermal half-lives for the metastable state [3]. Unlike dithienylethenes (DTEs), whose photoswitching can be quenched when multiple units are electronically coupled, dihydropyrene photoswitches retain full functionality when linked in dimers or oligomers, a critical advantage for creating cooperative switching arrays and multi-state logic systems [4]. The following evidence details these non-substitutable performance metrics.

Quantitative Differentiation Guide for 1,9-Dihydropyrene-Based Photoswitches vs. Key Photochrome Classes


Negative T-Type Photochromism: DHP Class Exhibits Thermodynamic Preference for the Colored State, Inverting the Standard Photoswitch Paradigm

1,9-Dihydropyrene derivatives function as negative T-type photochromes. The colored, closed-ring dihydropyrene (DHP) isomer is the thermodynamically more stable form at ambient temperature [1]. This is in direct opposition to the vast majority of photochromic classes, such as azobenzenes and spiropyrans, where the colored state is the metastable, high-energy form (positive photochromism) that thermally reverts to the colorless state [2]. For the DHP/CPD system, the thermal back-reaction is the recovery of the colored, stable DHP state. This inherent 'default ON' colored state, which requires visible light to be switched 'OFF' (to the colorless CPD), is a unique and quantifiable operational distinction.

Photochromism Bistability Thermodynamic Stability

Tunable NIR Photochromism: DHP Derivatives Enable One-Photon Switching Beyond 900 nm, a Feat Not Matched by Most Azobenzenes or DTEs

Through strategic placement of strong donor-acceptor substituents, 1,9-dihydropyrene derivatives can be engineered for direct one-photon photoisomerization using near-infrared (NIR) light. One study demonstrated a derivative with its lowest optical transition shifted beyond 900 nm and an NIR absorption cross-section enhanced by two orders of magnitude [1]. Another DHP derivative was shown to undergo efficient and nearly quantitative (95%) switching when irradiated with NIR light > 800 nm [2]. In contrast, unmodified azobenzenes typically require UV light for trans-cis isomerization, and while dithienylethenes (DTEs) often operate in the UV/Vis, achieving efficient, direct one-photon NIR switching is a significant challenge for these classes without complex multiphoton setups.

Near-Infrared Photochromism Photopharmacology Optical Switching

Cooperative Photoswitching in DHP Dimers: A >100-Fold Enhancement in Quantum Yield Contrasts with Dithienylethene Quenching Behavior

When dihydropyrene (DHP) units are covalently linked, they exhibit highly cooperative photoswitching. In a donor-acceptor substituted DHP dimer, the quantum yield for the second ring-opening event was found to be enhanced by more than two orders of magnitude compared to the first ring-opening [1]. This cooperative effect is enabled by the specific electronic coupling through the π-conjugated bridge. This is in stark contrast to the behavior of dithienylethene (DTE) dimers, where linking two photochromes together, either directly or via an ethynyl spacer, results in the complete loss of photoswitching ability for one of the units [2].

Cooperative Switching Molecular Electronics Oligomerization

Engineerable Thermal Bistability: DHP-CPD Half-Lives are Tunable from Milliseconds to Years, a Wider Dynamic Range than Many Analogues

The thermal stability of the metastable cyclophanediene (CPD) isomer, which governs the data retention time in memory applications, is highly tunable in the DHP system through rational structural modification. At one extreme, NIR-switchable donor-acceptor DHP derivatives have been engineered with thermal half-lives of the CPD isomer ranging from milliseconds to hours [1]. At the other extreme, specific derivatives like DHP 15, designed using DFT calculations, exhibit a CPD thermal isomerization half-life (t₁/₂) of 4.5 hours at 100 °C, which extrapolates to a remarkable ~16 years at 20 °C [2]. While azobenzenes and spiropyrans can also be tuned, achieving such an extreme span—from sub-second to decadal lifetimes—from a common parent scaffold is a hallmark of the DHP platform's versatility, enabling its use in both fast dynamic sensors and long-term optical storage.

Thermal Stability Half-Life Molecular Memory

Scalable Photochemical Quantum Yields: Ring-Opening Efficiency Can Be Increased Nine-Fold via Substitution, Surpassing Base Scaffold Performance

The photochemical ring-opening quantum yield (Φ_open), a direct measure of photonic efficiency, is significantly enhanced through strategic functionalization of the 1,9-dihydropyrene core. The base benzo-fused DHP (benzoDHP 1) serves as a reference point with a relatively low Φ_open [1]. In a direct comparative study, the ring-opening quantum yield for DHP derivative 15 was measured to be Φ_open = 0.12 ± 0.01 in cyclohexane, a three-fold increase over the benzoDHP 1 comparator [1]. Further derivatization via Friedel-Crafts naphthoylation yielded compound 32, which exhibited a Φ_open of 0.66 ± 0.02 in toluene, representing a nine-fold enhancement compared to the same benzoDHP 1 baseline [1]. This demonstrates that the photoresponse of the DHP system is not fixed but can be rationally and substantially amplified, a level of quantified improvement not universally achievable across all photochrome classes.

Quantum Yield Photoefficiency Substituent Effects

Validated Aromaticity Probe: DHP Serves as a Quantifiable NMR Ruler, a Capability Distinct from Purely Optical Switches

Beyond its role as a photoswitch, the dihydropyrene (DHP) nucleus, particularly its 10b,10c-dimethyl derivative, functions as a highly sensitive and quantifiable NMR probe for assessing aromaticity. The method relies on measuring the change in the ¹H NMR chemical shift of the internal methyl groups upon fusion of the DHP nucleus to the ring system under investigation [1]. The ring current of the 14π-electron DHP aromatic system is exquisitely sensitive to the aromatic character of the annulated fragment; a more aromatic annulated ring reduces the delocalization and ring current in the DHP unit, causing a measurable downfield shift of the internal methyl protons [1]. This allows for a direct, experimental comparison of relative aromatic stabilization energies (ASE) of different ring systems, such as the quantification that the cyclooctatetraene dianion is at least as aromatic as benzene [2]. This is a unique, quantifiable application not shared by other major photochrome classes like azobenzenes, DTEs, or spiropyrans, which lack this distinct internal NMR handle.

Aromaticity NMR Probe Physical Organic Chemistry

Prioritized Application Scenarios for Procuring 1,9-Dihydropyrene Based on Differentiated Evidence


Molecular-Scale Electronics and High-Density Data Storage

Procurement of 1,9-dihydropyrene is justified for developing single-molecule junctions and multi-state memory devices. The demonstrated ability to tune the thermal half-life of the metastable state from milliseconds to decades [1][2] provides a unique knob for controlling data retention time. Furthermore, the highly cooperative switching in DHP dimers, where the quantum yield for a second switching event is enhanced by over 100-fold [3], offers a pathway to creating logic gates and information transmission chains not feasible with quenched dithienylethene dimers [4]. The large change in molecular conductance upon photoisomerization further solidifies its role as a core component in functional molecular junctions [5].

Non-Invasive Photopharmacology and Bioimaging

For R&D in photopharmacology, procuring 1,9-dihydropyrene derivatives is essential for developing drug delivery systems or bio-imaging agents that operate non-invasively. The unique capability of appropriately substituted DHP derivatives to undergo efficient, one-photon NIR photoisomerization (> 800 nm) [6][7] allows for deep tissue penetration with minimal photodamage. This is a critical performance advantage over UV/Vis-switched azobenzenes and diarylethenes. The intrinsic negative photochromism of the DHP scaffold also provides a thermodynamically stable 'ON' state that can be deactivated by visible/NIR light, aligning with the needs of controlled therapeutic release in biological environments [8].

Development of Smart Optical Materials and All-Photonic Logic

Procurement of 1,9-dihydropyrene is a strategic choice for projects focused on solid-state photoswitching and all-photonic information processing. The DHP core's negative photochromism enables the creation of multi-state molecular dyads, such as DHP-azobenzene hybrids, which can be orthogonally addressed with different colors of light (including NIR) to achieve four distinct well-characterized states in thin films [9]. This capability is directly applicable to constructing molecular-scale XOR and NOR logic gates and advanced optical displays, offering a level of photonic control that is challenging to replicate with other photochrome classes that suffer from spectral overlap or poor solid-state switching performance.

Physical Organic Chemistry: Quantification of Aromaticity

Researchers in physical organic chemistry should procure the dimethyldihydropyrene derivative as an experimental NMR probe for measuring relative aromaticity. The 1,9-dihydropyrene scaffold provides a quantifiable ¹H NMR handle where the chemical shift of internal methyl groups directly correlates with the ring current and, consequently, the aromatic stabilization energy (ASE) of an annulated ring [10]. This method offers a direct experimental alternative to computational indices like NICS(0), allowing for the quantitative comparison of aromaticity between different ring systems, including charged and antiaromatic species [11]. This unique, high-value analytical application is distinct from and supplementary to its use as a photoswitch.

Technical Documentation Hub

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